molecular formula C23H30N2O B8193603 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol

1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol

Cat. No.: B8193603
M. Wt: 350.5 g/mol
InChI Key: IZWIZOSDISZSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS No: 228415-25-6) is an organic compound with a molecular formula of C₂₃H₃₀N₂O and a molecular weight of 350.50 g/mol [ ]. This compound features a propargyl alcohol core structure symmetrically substituted with 4-(diethylamino)phenyl groups, a design characteristic of advanced functional materials [ ]. Its primary research application is in the field of photochromic materials . Compounds with this structural motif are investigated for their ability to undergo reversible color changes upon exposure to light, making them valuable for developing novel optical components, smart coatings, and ophthalmic lenses [ ]. The diethylamino groups act as strong electron donors, while the propargyl alcohol can be part of a complex photochromic system, allowing researchers to fine-tune the material's properties, such as fade speed and coloration depth [ ]. For research purposes, the compound should be stored sealed in a dry environment at 2-8°C to maintain stability [ ]. Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [ ]. Researchers should refer to the Safety Data Sheet for detailed handling protocols. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-bis[4-(diethylamino)phenyl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-6-23(26,19-11-15-21(16-12-19)24(7-2)8-3)20-13-17-22(18-14-20)25(9-4)10-5/h1,11-18,26H,7-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWIZOSDISZSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)N(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol can be synthesized through a multi-step organic synthesis process. The synthesis typically involves the reaction of 4-(diethylamino)benzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Synthetic Routes

Several synthetic routes can be employed to produce 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol. These methods typically involve the reaction of diethylamine with appropriate phenyl derivatives followed by propyne incorporation. The compound's synthesis is crucial for its subsequent applications in various fields.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis due to its unique functional groups. It can be utilized in the development of other complex molecules, particularly those that require diethylamino or propyne moieties.

Materials Science

In materials science, this compound is explored for its potential use in developing advanced polymers and coatings. Its ability to form stable bonds and modify surface properties makes it an attractive candidate for enhancing material performance.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Neuropharmacology : Due to its diethylamino groups, it may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the compound could enhance its anticancer properties.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability. This application highlights its potential role as a functional additive in high-performance materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The alkyne group may also participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol C₂₃H₃₀N₂O 350.51 228415-25-6 Diethylamino substituents; used in chromene synthesis
1,1-Diphenylprop-2-yn-1-ol C₁₅H₁₂O 208.26 3923-52-2 Simpler structure; intermediate in pharmaceuticals and dyes
3-(9-Anthracenyl)-1,1-bis(4-(dimethylamino)phenyl)prop-2-yn-1-ol C₃₃H₃₀N₂O 470.60 Not provided Anthracene moiety; part of two-photon absorbers for optical applications
4,4-Dimethyl-1,1-diphenyl-pent-2-yn-1-ol C₁₉H₂₀O 264.36 1522-15-2 Bulky dimethyl substituents; limited application data

Structural and Functional Differences

  • Substituent Effects: The diethylamino groups in the target compound enhance electron-donating capacity, making it effective in acid-catalyzed cyclization reactions . In contrast, the diphenyl analog (CAS 3923-52-2) lacks amino groups, limiting its catalytic utility but retaining versatility as a synthetic intermediate . The anthracene derivative (C₃₃H₃₀N₂O) exhibits extended π-conjugation, enabling applications in nonlinear optics .
  • Steric and Electronic Profiles: The diethylamino groups introduce steric bulk and basicity, which may influence reaction kinetics and selectivity compared to smaller analogs like 1,1-diphenylprop-2-yn-1-ol . The 4,4-dimethyl substituents in 1522-15-2 increase hydrophobicity but reduce solubility in polar solvents .

Target Compound

  • Synthesis: Prepared via condensation of 2-naphthol with 1,1-bis(4-(dimethylamino)phenyl)prop-2-yn-1-ol under boronic acid/Brønsted acid co-catalysis (20 mol% each) at 80°C for 17 hours .
  • Applications : Key intermediate in 2H-chromene synthesis, which are scaffolds for dyes and pharmaceuticals .

Comparable Compounds

  • 1,1-Diphenylprop-2-yn-1-ol : Synthesized via Grignard reactions; used in agrochemicals and polymer chemistry .
  • Anthracene Derivative (C₃₃H₃₀N₂O) : Employed in two-photon absorption materials due to its large conjugated system .

Biological Activity

1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol (CAS Number: 228415-25-6) is a synthetic organic compound notable for its unique structure and potential biological applications. With a molecular formula of C23H30N2O and a molecular weight of approximately 350.5 g/mol, this compound features a propyne backbone substituted with diethylamino groups and phenyl rings, which contribute to its distinctive properties and biological activities.

The compound appears as a white to almost white powder or crystal, with a melting point ranging from 91°C to 95°C. Its solubility and stability under various conditions make it suitable for diverse applications in organic synthesis and materials science.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas of interest:

Cytotoxicity

The cytotoxic effects of compounds related to this compound have been evaluated in several studies. The presence of diethylamino groups is known to enhance lipophilicity, potentially facilitating cellular uptake and increasing cytotoxicity against cancer cell lines.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various diethylamino-substituted compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimal inhibitory concentrations (MICs) ranging from 75 µg/mL to over 150 µg/mL against these bacteria. While specific data for this compound were not available, the trends suggest its potential effectiveness in similar applications .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on related compounds revealed significant cytotoxic effects against several cancer cell lines. For instance, derivatives with diethylamino groups showed IC50 values indicating effective inhibition of cell proliferation. The exact IC50 for this compound remains to be determined but is expected to align with these findings based on structural analysis .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameCAS NumberMolecular FormulaAntibacterial ActivityCytotoxicity (IC50)
This compound228415-25-6C23H30N2OPotentially effectiveTBD
4-Diethylaminobenzaldehyde100-10-7C11H15NModerateTBD
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol101597-25-5C17H16O3LowTBD

Q & A

Q. What are the recommended safety protocols for handling 1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol in laboratory settings?

Due to incomplete toxicological and ecotoxicological data, researchers must implement stringent safety measures:

  • Exposure Control : Use fume hoods for ventilation and minimize aerosol formation during handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or vapors are generated .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation or unintended reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time discrepancies may indicate impurities .
  • Spectroscopy : Confirm structure via 1H^1H-NMR (diethylamino protons at δ 1.0–1.2 ppm; alkyne proton at δ 2.5–3.0 ppm) and FTIR (O-H stretch ~3200–3400 cm1^{-1}, C≡C stretch ~2100–2260 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (calculated for C21_{21}H28_{28}N2_{2}O: 324.47 g/mol) and detect fragmentation patterns .

Q. What synthetic routes are feasible for producing this compound?

A plausible pathway involves:

Sonogashira Coupling : React 4-(diethylamino)benzaldehyde with propargyl bromide under Pd/Cu catalysis to form the alkyne intermediate.

Grignard Addition : Treat the intermediate with a methylmagnesium bromide solution to yield the tertiary alcohol .
Key Optimization : Monitor reaction temperature (<0°C for Grignard step) to avoid side reactions like alkyne polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Contradictions may arise from varying experimental conditions:

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare results across studies to identify environmental factors (e.g., humidity, light) influencing stability .
  • Computational Modeling : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the propargyl alcohol group) and validate with experimental data .

Q. What experimental strategies are recommended for elucidating the compound’s reactivity under catalytic conditions?

  • Catalytic Screening : Test transition-metal catalysts (Pd, Cu, Ru) in cross-coupling reactions. For example, evaluate Suzuki-Miyaura coupling with aryl boronic acids to assess the alkyne’s compatibility .
  • Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and identify intermediates. Compare turnover frequencies (TOF) under varying catalyst loadings .

Q. How can the environmental impact of this compound be assessed in academic research?

  • Ecotoxicological Assays : Conduct acute toxicity tests on Daphnia magna or Vibrio fischeri to estimate LC50_{50} values. Note that current SDS data lack ecotoxicity parameters, necessitating independent validation .
  • Degradation Studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and track breakdown products via GC-MS .

Key Recommendations for Researchers

  • Collaborative Validation : Partner with crystallography labs using SHELX software (e.g., SHELXL for refining X-ray structures) if single crystals are obtainable .
  • Safety Compliance : Adhere to GHS guidelines for labeling and disposal, as the compound’s environmental persistence remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1,1-Bis(4-(diethylamino)phenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.